

A Comprehensive Spectroscopic Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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Foreword

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional dyes, owing to their diverse biological activities and unique photophysical properties.^{[1][2]} Among these, **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** ($C_{11}H_9NO_4$, Mol. Wt.: 219.19 g/mol) represents a key synthetic intermediate and a molecule of intrinsic interest.^[3] Its structural features—a hydrogen-bond-donating hydroxyl group, a chelating carboxylic acid, and an electron-donating methoxy substituent—confer a rich chemical personality that is best understood through a multi-faceted spectroscopic approach.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data. It aims to deliver field-proven insights into the causal relationships between molecular structure and spectral output, empowering scientists to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** possesses a rigid heterocyclic core. It is crucial to recognize that the "4-hydroxy" designation represents one

major tautomeric form. The molecule exists in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In solid state and in many solvents, the 4-oxo form is often predominant due to the stability of the conjugated amide system. This tautomerism significantly influences the spectroscopic signatures, particularly in NMR and IR.

Figure 1: Molecular Structure of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule like **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**, which has limited solubility in chloroform, a polar aprotic solvent such as DMSO-d₆ is the logical choice. This solvent not only solubilizes the compound but also allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

While a fully assigned experimental spectrum for the title compound is not widely published, we can predict the spectral features with high confidence based on extensive data from closely related quinoline derivatives and established principles of NMR.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale & Causality
~13.0 - 15.0	br s	-	COOH	The carboxylic acid proton is highly deshielded and often very broad due to hydrogen bonding and chemical exchange.
~11.0 - 12.0	br s	-	4-OH / 1-NH	This broad signal corresponds to the enolic hydroxyl or the N-H proton of the 4-oxo tautomer, its position being highly dependent on concentration and temperature.
~8.5	s	-	H-2	This proton is adjacent to the heterocyclic nitrogen and is significantly deshielded. Its singlet nature confirms the absence of adjacent protons.
~7.7	dd	$J \approx 8.0, 1.5$	H-5	Located on the benzene ring, this proton is

ortho to the electron-donating methoxy group's position but is influenced by the fused ring system. It shows coupling to H-6 and H-7.

This proton experiences coupling from both H-5 and H-7, resulting in a triplet-like appearance.

This proton is ortho to the electron-donating methoxy group, leading to a more upfield shift compared to H-5. It shows coupling to H-6 and H-5.

The three equivalent protons of the methoxy group appear as a sharp singlet in a characteristic region for aryl methyl ethers.

~7.4	t	$J \approx 8.0$	H-6	
~7.1	dd	$J \approx 8.0, 1.5$	H-7	
~3.9	s	-	8-OCH ₃	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Causality
~175	C-4	The chemical shift is characteristic of a carbon in a vinylogous amide or enol system, highly deshielded by the adjacent oxygen and nitrogen.
~168	COOH	The carbonyl carbon of the carboxylic acid is highly deshielded.
~148	C-8a	A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen.
~147	C-8	An aromatic carbon directly attached to the electron-donating methoxy group, resulting in significant deshielding.
~140	C-2	This carbon is adjacent to the electronegative nitrogen, leading to a downfield shift.
~125	C-6	Aromatic methine carbon.
~118	C-5	Aromatic methine carbon.
~115	C-4a	Quaternary carbon at the ring junction.
~112	C-7	This carbon is ortho to the electron-donating methoxy group, causing an upfield shift due to increased electron density.

~108	C-3	A quaternary carbon, its shift influenced by the adjacent carboxylic acid and the double bond.
~56	OCH ₃	The methyl carbon of the ether group, appearing in its typical region.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for the identification of key functional groups. The spectrum of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is expected to be dominated by features arising from the carboxylic acid and hydroxyl moieties.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid O-H and Phenolic O-H
~1710 - 1680	Strong, Sharp	C=O stretch	Carboxylic Acid C=O
~1620, 1580, 1470	Medium - Strong	C=C and C=N stretches	Aromatic/Heterocyclic Rings
1320 - 1210	Strong	C-O stretch	Carboxylic Acid/Aryl Ether
960 - 900	Broad, Medium	O-H bend (out-of-plane)	Carboxylic Acid Dimer

Expert Analysis: The most telling feature is the exceptionally broad absorption band from 3300-2500 cm⁻¹. This is the classic signature of a hydrogen-bonded carboxylic acid dimer, which typically obscures the sharper aromatic C-H stretches in that region.^{[7][8][9]} The sharpness and position of the carbonyl (C=O) peak around 1700 cm⁻¹ is also diagnostic, confirming the presence of a conjugated carboxylic acid.^[9] The strong C-O stretching band and the broad out-of-plane O-H bend around 900 cm⁻¹ provide further, self-validating evidence for the carboxylic acid functional group.^[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which aids in structural confirmation. For a polar, acidic molecule like this, electrospray ionization (ESI) is the preferred technique.

Molecular Ion:

- Formula: $C_{11}H_9NO_4$
- Monoisotopic Mass: 219.0532 Da[\[3\]](#)
- Predicted Ion Adducts (ESI):[\[3\]](#)
 - $[M+H]^+$: 220.0604 m/z
 - $[M+Na]^+$: 242.0424 m/z
 - $[M-H]^-$: 218.0459 m/z

Fragmentation Analysis: The structural integrity of the quinoline core makes fragmentation predictable. The primary fragmentation pathways in positive ion mode involve losses from the carboxylic acid group.

- Loss of H_2O (18 Da): Initial loss of water from the molecular ion.
- Loss of CO (28 Da): Subsequent loss of carbon monoxide.
- Loss of $COOH$ (45 Da): A characteristic fragmentation of carboxylic acids is the cleavage of the entire carboxyl group, leading to the formation of an $[M-COOH]^+$ ion.[\[1\]](#)
- Loss of CO_2 (44 Da): Decarboxylation is also a common pathway for such acids.[\[1\]](#)

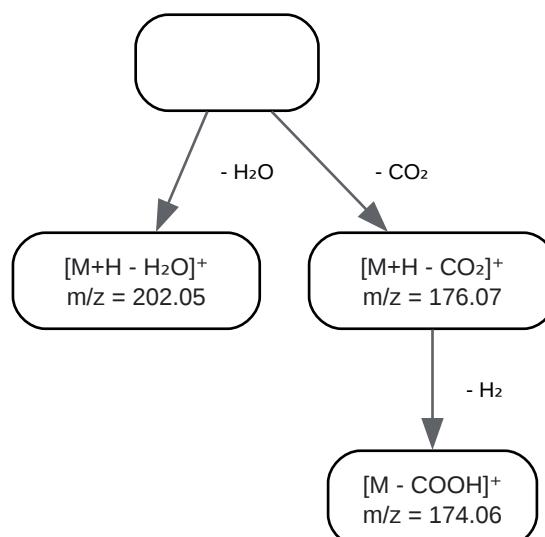


Figure 2: Predicted ESI-MS Fragmentation Pathway

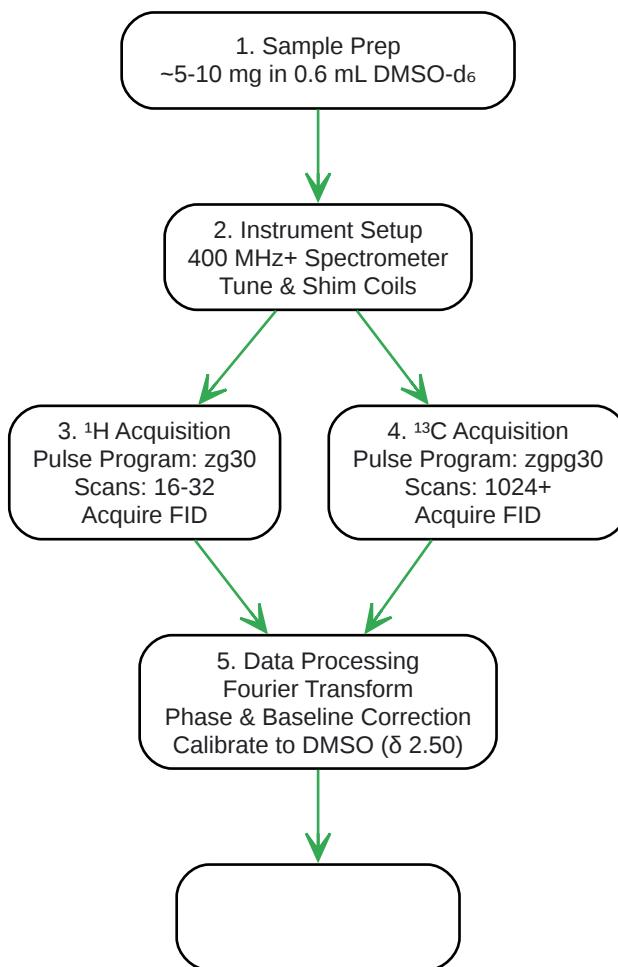


Figure 3: NMR Experimental Workflow

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References

- 1. chempap.org [chempap.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
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